molecular formula C6H12ClN3O B1380618 2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride CAS No. 1628721-47-0

2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride

Cat. No. B1380618
CAS RN: 1628721-47-0
M. Wt: 177.63 g/mol
InChI Key: YTWYDKZWZAUDLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride (2-MOPH) is an organic compound that is commonly used in a variety of scientific research applications. It is an important compound in the field of chemistry, as it is used in the synthesis of a range of different compounds and has been studied extensively in the past few decades.

Scientific Research Applications

Biological Activities of Oxadiazole Derivatives

Oxadiazole derivatives, including 1,2,4-oxadiazole and 1,3,4-oxadiazole rings, have been identified for their wide range of pharmacological activities. These activities include but are not limited to antimicrobial, anticancer, anti-inflammatory, antitubercular, antifungal, anti-diabetic, and antiviral effects. The structural features of oxadiazole rings enable effective binding with different enzymes and receptors in biological systems through various weak interactions, thereby eliciting a wide array of bioactivities.

  • Antitubercular Activity : Research has shown that certain oxadiazole derivatives evaluated in vitro exhibit significant anti-tubercular activity against various strains of Mycobacterium tuberculosis, including drug-resistant strains. These findings highlight the potential of oxadiazole derivatives in the rational design of new leads for anti-TB compounds (Asif, 2014).

  • Synthetic Approaches and Biological Activities : The synthesis and investigation of oxadiazole derivatives have been a focus of recent studies, revealing their significant potential in medicinal chemistry. These compounds are being extensively used for the treatment of various ailments due to their high therapeutic potency, underscoring their enormous development value (Verma et al., 2019).

  • Antiparasitic Agents : Oxadiazole derivatives are also explored for their potential use in treating parasitic infections. Studies compare the utility of 1,2,4- and 1,3,4-oxadiazoles isomers, discussing their reactivity and applications as antiparasitic drugs. This opens new avenues for the development of chemotherapeutic agents targeting parasitic diseases (Pitasse-Santos et al., 2017).

  • Psychological Disorders : Oxadiazole derivatives are found promising in treating various mental health disorders such as parkinsonism, Alzheimer's, schizophrenia, and epileptic disorders. This highlights the potential of oxadiazole derivatives in developing new therapeutic agents for mental health (Saxena et al., 2022).

properties

IUPAC Name

2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c1-4-8-5(10-9-4)6(2,3)7;/h7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWYDKZWZAUDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1628721-47-0
Record name 2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride
Reactant of Route 3
2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride
Reactant of Route 4
2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride
Reactant of Route 5
2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride
Reactant of Route 6
2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.